2,3,5-Trichloro-4-iodopyridine 2,3,5-Trichloro-4-iodopyridine
Brand Name: Vulcanchem
CAS No.: 406676-23-1
VCID: VC2367268
InChI: InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
SMILES: C1=C(C(=C(C(=N1)Cl)Cl)I)Cl
Molecular Formula: C5HCl3IN
Molecular Weight: 308.33 g/mol

2,3,5-Trichloro-4-iodopyridine

CAS No.: 406676-23-1

Cat. No.: VC2367268

Molecular Formula: C5HCl3IN

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Trichloro-4-iodopyridine - 406676-23-1

Specification

CAS No. 406676-23-1
Molecular Formula C5HCl3IN
Molecular Weight 308.33 g/mol
IUPAC Name 2,3,5-trichloro-4-iodopyridine
Standard InChI InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
Standard InChI Key IPDPWUULSOOSCC-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=N1)Cl)Cl)I)Cl
Canonical SMILES C1=C(C(=C(C(=N1)Cl)Cl)I)Cl

Introduction

Chemical Identity and Structure

2,3,5-Trichloro-4-iodopyridine is a halogenated pyridine derivative with a well-defined molecular structure. The pyridine core provides a nitrogen-containing aromatic system, while the halogen substituents significantly influence its chemical behavior and reactivity patterns.

Basic Identification Parameters

The compound is uniquely identified through several chemical identifiers that distinguish it from related structures:

ParameterValue
IUPAC Name2,3,5-trichloro-4-iodopyridine
CAS Registry Number406676-23-1
Molecular FormulaC5HCl3IN
Molecular Weight308.33 g/mol
InChIInChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H
InChI KeyIPDPWUULSOOSCC-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=C(C(=N1)Cl)Cl)I)Cl

The structural arrangement of atoms creates a planar aromatic system with electronegative halogens that withdraw electron density from the pyridine ring, significantly affecting its electronic properties and reactivity profile.

Physical and Chemical Properties

The physical and chemical characteristics of 2,3,5-Trichloro-4-iodopyridine are largely influenced by its halogenated structure and the electronic effects imparted by these substituents.

Physical Properties

The compound exists as a crystalline solid at ambient temperature. Its multiple halogen atoms contribute to a relatively high molecular weight and specific solubility profile. While detailed spectroscopic data is limited in available sources, the compound likely exhibits characteristic absorption patterns in UV-visible and IR spectra related to its aromatic structure and halogen substituents.

Chemical Reactivity

The chemical behavior of 2,3,5-Trichloro-4-iodopyridine is dominated by its halogen substituents, particularly the iodine atom which confers distinct reactivity at the 4-position. The three chlorine atoms provide additional sites for potential chemical transformations, making this molecule versatile in organic synthesis applications.

The presence of both chlorine and iodine atoms creates a reactivity gradient across the molecule. The iodine atom, being a better leaving group than chlorine in many reactions, provides a site of preferential reactivity for nucleophilic substitution and metal-catalyzed coupling reactions. This allows for selective functionalization at specific positions, enhancing the compound's utility as a synthetic building block.

Chemical Reactions and Applications

The utility of 2,3,5-Trichloro-4-iodopyridine stems from its ability to participate in various chemical transformations, making it valuable in synthetic chemistry.

Nucleophilic Substitution Reactions

The halogenated pyridine can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing effects of the halogen substituents. Common nucleophiles include alkoxides, amines, thiols, and other nucleophilic reagents that can displace the halogen atoms under appropriate conditions.

Cross-Coupling Reactions

One of the most valuable applications of 2,3,5-Trichloro-4-iodopyridine is in metal-catalyzed cross-coupling reactions. The iodine at the 4-position is particularly reactive toward oxidative addition with transition metal catalysts, enabling selective functionalization through:

  • Suzuki-Miyaura coupling (with boronic acids/esters)

  • Stille coupling (with organotin compounds)

  • Negishi coupling (with organozinc reagents)

  • Sonogashira coupling (with terminal alkynes)

Biological Activity and Research Applications

The biological profile of 2,3,5-Trichloro-4-iodopyridine and its derivatives presents interesting possibilities for research applications.

Enzyme Inhibition Studies

Research indicates that derivatives synthesized from halogenated pyridines like 2,3,5-Trichloro-4-iodopyridine have shown potential in inhibiting certain enzymes, including ecto-5'-nucleotidase, which plays a role in purine metabolism. This suggests possible therapeutic applications in conditions where modulation of such metabolic pathways could be beneficial.

Scientific Research Applications

The compound serves multiple functions in scientific research:

Application AreaSpecific Use
Synthetic ChemistryBuilding block for complex molecule synthesis
Medicinal ChemistryScaffold for developing bioactive compounds
Materials SciencePrecursor for fluorescent derivatives with potential in bioimaging
Chemical BiologyTool for studying biological pathways and mechanisms

The versatility of this halogenated scaffold makes it particularly valuable for researchers developing new methodologies in organic synthesis or exploring structure-activity relationships in drug discovery.

Comparative Analysis with Related Compounds

Understanding 2,3,5-Trichloro-4-iodopyridine in the context of structurally similar compounds provides insight into its distinctive properties and applications.

Structural Analogues

Table comparing 2,3,5-Trichloro-4-iodopyridine with related halogenated pyridines:

CompoundMolecular FormulaStructural FeaturesKey Differences in Reactivity
2,3,5-Trichloro-4-iodopyridineC5HCl3INThree Cl (2,3,5) + I (4)Optimal reactivity for cross-coupling at 4-position
2,3,5-TrichloropyridineC5H2Cl3NThree Cl (2,3,5), H at 4Less reactive in cross-coupling; different electronic distribution
2,3,5-Trichloro-4-(propylthio)pyridineC8H8Cl3NSPropylthio at 4 instead of IDifferent nucleophilic properties; not suitable for certain coupling reactions

The unique combination of chlorine and iodine atoms in 2,3,5-Trichloro-4-iodopyridine imparts distinct chemical properties compared to its analogues, making it particularly valuable for selective transformations .

Reactivity Differentials

The presence of the iodine atom at the 4-position in 2,3,5-Trichloro-4-iodopyridine creates a preferential site for certain reactions, especially metal-catalyzed transformations. This selectivity is a key advantage over compounds that contain only chlorine atoms or other functional groups at the 4-position, as iodine participates more readily in oxidative addition with transition metal catalysts.

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